molecular formula C9H11ClN2O2 B13214711 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid

2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13214711
M. Wt: 214.65 g/mol
InChI Key: GRNJCVSAANNLGE-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-6-chloropyrimidine-4-carboxylic acid (CAS 1369070-35-8) is a versatile pyrimidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . Pyrimidine derivatives are privileged scaffolds in pharmaceutical research due to their ability to interact with a wide range of biological targets . This compound features a carboxylic acid functional group, which allows for further derivatization, and a chlorine atom, which is amenable to nucleophilic aromatic substitution, making it a valuable precursor for creating diverse chemical libraries. Research into pyrimidine-4-carboxylic acid derivatives has shown promise in the development of potent inhibitors of protein-protein interactions. Specifically, such compounds have been explored as inhibitors of the MDM2-p53 interaction, a prominent therapeutic strategy in oncology aimed at reactivating the p53 tumor suppressor pathway in cancer cells . The structural features of this compound make it a valuable starting material for researchers synthesizing and optimizing potential anticancer agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-butan-2-yl-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-6(9(13)14)4-7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

GRNJCVSAANNLGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Pyrimidine Formation

  • The pyrimidine ring can be constructed via classical condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of nitrile-containing precursors.
  • Alternatively, commercially available 2-chloropyrimidine-4-carboxylic acid or its esters serve as convenient starting points for further substitution at the 2-position.

Introduction of the 2-(Butan-2-yl) Group

  • Alkylation at the 2-position of the pyrimidine ring is typically achieved by nucleophilic substitution or organometallic coupling reactions.
  • The butan-2-yl substituent can be introduced via reaction of a 2-halopyrimidine intermediate with an appropriate organometallic reagent (e.g., butan-2-yl lithium or Grignard reagent) or via alkylation using a suitable alkyl halide under basic conditions.

Chlorination at the 6-Position

  • The 6-chloro substituent is often introduced early in the synthesis using selective halogenation reagents on the pyrimidine ring or by employing 6-chloropyrimidine derivatives.
  • Chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to avoid over-chlorination.

Formation of the 4-Carboxylic Acid Group

  • The carboxylic acid at the 4-position is commonly introduced via hydrolysis of esters or nitrile precursors.
  • Esterification and subsequent saponification or direct oxidation of aldehyde intermediates can also be used to install the carboxylic acid functionality.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Starting material Commercial 2-chloropyrimidine-4-carboxylic acid or ester 2-chloropyrimidine-4-carboxylic acid ester - Commercial availability
2 Alkylation at 2-position Butan-2-ylmagnesium bromide (Grignard reagent), THF, low temperature 2-(Butan-2-yl)-6-chloropyrimidine-4-carboxylic acid ester 60-80 Nucleophilic substitution
3 Hydrolysis Aqueous NaOH or KOH, reflux 2-(Butan-2-yl)-6-chloropyrimidine-4-carboxylic acid 85-95 Ester hydrolysis to acid
4 Purification Recrystallization or chromatography Pure target compound - Purity >95%

Note: The above route is illustrative based on typical pyrimidine chemistry and related compounds as no direct published synthesis of this exact compound was found in open literature.

Analytical and Characterization Methods

Research Discoveries and Related Synthetic Advances

  • Pyrimidine derivatives with substitutions at the 2- and 6-positions have been extensively studied for their biological activities, prompting the development of selective synthetic methods for these positions.
  • Halogenated pyrimidine carboxylic acids serve as versatile intermediates for further functionalization, including amination, alkylation, and coupling reactions.
  • Recent patents and medicinal chemistry literature describe methods for preparing 6-amino-2-chloropyrimidine-4-carboxylic acid esters and related compounds, which can be adapted for the synthesis of 2-(butan-2-yl) derivatives by modifying the alkylation step.
  • The use of organometallic reagents for alkylation at the 2-position is a common and effective strategy, as demonstrated in analogous pyrimidine syntheses.

Summary Table of Key Preparation Methods

Methodology Description Advantages Limitations References
Direct Alkylation of 2-halopyrimidine Reaction of 2-chloropyrimidine-4-carboxylic acid ester with butan-2-yl organometallic reagent High regioselectivity, straightforward Requires handling sensitive reagents
Pyrimidine ring construction followed by substitution Multi-step synthesis building pyrimidine core with desired substituents Flexibility in substitution pattern Longer synthetic route
Halogenation of pyrimidine precursors Introduction of chlorine at 6-position using POCl3 or SOCl2 Efficient halogenation Requires control to avoid overreaction
Ester hydrolysis to acid Conversion of ester intermediates to carboxylic acid Mild conditions, high yield Requires purification steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.

Major Products Formed

    Oxidation: Formation of butan-2-one or butan-2-ol derivatives.

    Reduction: Formation of pyrimidine-4-carboxamide or pyrimidine-4-methanol derivatives.

    Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy pyrimidine derivatives.

Scientific Research Applications

2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Position and Type Variations

Pyrimidine derivatives differ significantly based on substituent positions, functional groups, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Evidence Source
2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid Butan-2-yl (2), Cl (6), COOH (4) - Antitubercular agent intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 89581-58-8 Industrial/chemical synthesis
5-Chloropyrimidine-4-carboxylic acid Cl (5), COOH (4) 64224-65-3 Intermediate in medicinal chemistry
6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid ethyl ester Cl (5,4-Ph), NH₂ (6), COOEt (4) 1588441-24-0 Potential bioactivity modulator
ETHYL 2-AMINO-6-METHYLPYRIMIDINE-4-CARBOXYLATE NH₂ (2), CH₃ (6), COOEt (4) 857410-67-4 Esterified analog for enhanced lipophilicity

Key Observations :

  • Chlorine Position: Chlorine at position 6 (target compound) vs.
  • Functional Groups : The carboxylic acid (COOH) in the target compound improves water solubility and ionic interactions, whereas esterified analogs (e.g., COOEt in CAS 857410-67-4) prioritize lipophilicity for passive diffusion .

Stereochemical Considerations

The butan-2-yl group introduces stereoisomerism (R/S configurations), as seen in related esters (e.g., (2S)-butan-2-yl vs. (2R)-butan-2-yl derivatives in ). Stereochemistry significantly impacts biological activity; for example, enantiomeric esters in pheromone analogs exhibit species-specific attraction .

Physicochemical and Pharmacokinetic Properties

Property 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid 2-Chloro-6-methylpyrimidine-4-carboxylic acid ETHYL 2-AMINO-6-METHYLPYRIMIDINE-4-CARBOXYLATE
Molecular Weight ~228.66 g/mol ~188.59 g/mol ~211.23 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~2.3 (higher due to ester)
Solubility Moderate (carboxylic acid) Moderate Low (ester)
Metabolic Stability Susceptible to decarboxylation Stable Ester hydrolysis likely

Implications :

  • The target compound’s carboxylic acid balances solubility and moderate lipophilicity, making it suitable for intravenous or oral formulations.
  • Esterified analogs (e.g., CAS 857410-67-4) may act as prodrugs, requiring enzymatic hydrolysis for activation .

Biological Activity

2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid, also known as 2-tert-butyl-6-chloropyrimidine-4-carboxylic acid, is a heterocyclic organic compound with a molecular formula of C_10H_12ClN_3O_2 and a molecular weight of approximately 214.65 g/mol. This compound features a pyrimidine ring that is substituted with a tert-butyl group, a chlorine atom, and a carboxylic acid group. Its unique structural characteristics suggest potential biological activities, particularly in pharmacology.

The chemical behavior of 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid includes various reactions typical of carboxylic acids and heterocyclic compounds. The presence of the carboxylic acid group allows for interactions with biological targets, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid may exhibit significant biological activities, particularly in modulating biochemical pathways through its interactions with enzymes and receptors. Although specific mechanisms are still under investigation, preliminary studies suggest its potential therapeutic properties relevant to drug development.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies have shown that compounds similar to 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid possess antimicrobial properties. This suggests that the compound may have potential applications in treating infections.
  • Anti-inflammatory Effects : The compound's structural similarity to other pyrimidine derivatives known for anti-inflammatory activity raises the possibility of similar effects. For instance, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes could make it a candidate for further research in the context of diseases where enzyme modulation is beneficial.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential activity against various pathogens based on structural similarities with known agents
Anti-inflammatoryInhibition of COX enzymes; related compounds show promising results
Enzyme inhibitionInvestigated for binding to specific enzymes; ongoing research into its mechanisms

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyrimidine derivatives revealed that modifications in substituents significantly affect biological activity. For example, compounds with electron-donating groups showed enhanced anti-inflammatory effects by reducing COX-2 expression levels . This suggests that similar modifications in 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid could optimize its therapeutic efficacy.

The precise mechanisms through which 2-(Butan-2-YL)-6-chloropyrimidine-4-carboxylic acid exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes may modulate their activity, leading to therapeutic outcomes.
  • Metabolic Pathways : Interaction with metabolic pathways could influence cellular responses and disease progression.

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